molecular formula C22H24N2O B15011429 10,10-dimethyl-10a-[(E)-2-(4-methylphenyl)ethenyl]-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2-ol

10,10-dimethyl-10a-[(E)-2-(4-methylphenyl)ethenyl]-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2-ol

Cat. No.: B15011429
M. Wt: 332.4 g/mol
InChI Key: RGBIEZDHXWWMHW-WYMLVPIESA-N
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Description

10,10-DIMETHYL-10A-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1H,2H,3H,4H,10H,10AH-PYRIMIDO[1,2-A]INDOL-2-ONE is a complex organic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a pyrimido[1,2-a]indole core with various substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,10-DIMETHYL-10A-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1H,2H,3H,4H,10H,10AH-PYRIMIDO[1,2-A]INDOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidoindole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 10,10-dimethyl group: This can be achieved through alkylation reactions using suitable alkylating agents.

    Attachment of the (1E)-2-(4-methylphenyl)ethenyl group: This step often involves a Heck reaction or similar coupling reactions to introduce the styryl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

10,10-DIMETHYL-10A-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1H,2H,3H,4H,10H,10AH-PYRIMIDO[1,2-A]INDOL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

10,10-DIMETHYL-10A-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1H,2H,3H,4H,10H,10AH-PYRIMIDO[1,2-A]INDOL-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 10,10-DIMETHYL-10A-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1H,2H,3H,4H,10H,10AH-PYRIMIDO[1,2-A]INDOL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 10,10-DIMETHYL-10A-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1H,2H,3H,4H,10H,10AH-PYRIMIDO[1,2-A]INDOL-2-ONE lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the 4-methylphenyl group, for example, can enhance its interaction with certain biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H24N2O

Molecular Weight

332.4 g/mol

IUPAC Name

10,10-dimethyl-10a-[(E)-2-(4-methylphenyl)ethenyl]-3,4-dihydro-1H-pyrimido[1,2-a]indol-2-one

InChI

InChI=1S/C22H24N2O/c1-16-8-10-17(11-9-16)12-14-22-21(2,3)18-6-4-5-7-19(18)24(22)15-13-20(25)23-22/h4-12,14H,13,15H2,1-3H3,(H,23,25)/b14-12+

InChI Key

RGBIEZDHXWWMHW-WYMLVPIESA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C23C(C4=CC=CC=C4N2CCC(=O)N3)(C)C

Canonical SMILES

CC1=CC=C(C=C1)C=CC23C(C4=CC=CC=C4N2CCC(=O)N3)(C)C

Origin of Product

United States

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